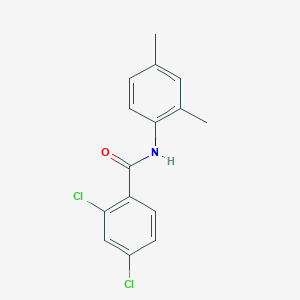
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide, commonly known as dicamba, is a synthetic auxin herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in 1967 and is now one of the most commonly used herbicides in the world. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for farmers.
作用機序
Dicamba works by disrupting the normal growth and development of plants. It mimics the action of the natural plant hormone auxin, causing abnormal growth patterns in susceptible plants. This results in stunted growth, leaf curling, and eventually, plant death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It interferes with the normal functioning of plant cells, causing changes in gene expression and protein synthesis. It also affects the production of certain plant hormones, leading to changes in growth and development.
実験室実験の利点と制限
Dicamba is a valuable tool for researchers studying plant growth and development. Its ability to mimic the action of natural plant hormones makes it a useful tool for studying the effects of hormones on plant growth. However, its herbicidal properties can also be a limitation, as it can affect the growth and development of non-target plants in lab experiments.
将来の方向性
There are several areas of research that could benefit from further study of dicamba. One area of interest is the development of dicamba-resistant crops, which would allow farmers to use dicamba more selectively without harming non-target plants. Another area of interest is the study of dicamba's effects on soil health and microbial communities. Finally, there is a need for further research into the long-term effects of dicamba use on the environment and human health.
合成法
Dicamba can be synthesized through several methods, but the most common one involves the reaction of 3,5-dichloroaniline with 2,4-dimethylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to yield dicamba.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has been found to be effective against a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba is commonly used in combination with other herbicides to provide a broader spectrum of weed control.
特性
製品名 |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
HOAAFQOXTJKOTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)








![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
